Cas no 154015-16-4 (3,8-Dibromo-1,5-naphthyridine)

3,8-Dibromo-1,5-naphthyridine is a brominated derivative of 1,5-naphthyridine, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its dibromo substitution at the 3 and 8 positions enhances reactivity, making it suitable for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The compound's rigid aromatic structure contributes to its utility in constructing heterocyclic frameworks, particularly in the development of ligands, agrochemicals, and bioactive molecules. High purity grades ensure consistent performance in demanding applications. Its well-defined reactivity profile and stability under standard handling conditions make it a reliable choice for researchers in medicinal chemistry and materials science.
3,8-Dibromo-1,5-naphthyridine structure
3,8-Dibromo-1,5-naphthyridine structure
Product Name:3,8-Dibromo-1,5-naphthyridine
CAS No:154015-16-4
MF:C8H4Br2N2
MW:287.938759803772
MDL:MFCD22566247
CID:3163264
PubChem ID:15654586
Update Time:2025-06-10

3,8-Dibromo-1,5-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 3,8-Dibromo-1,5-naphthyridine
    • 4,7-dibromo-1,5-naphthyridine
    • PB19818
    • AKOS025290173
    • CS-0051587
    • SCHEMBL7008476
    • 154015-16-4
    • SY098105
    • MFCD22566247
    • AS-34530
    • MDL: MFCD22566247
    • Inchi: 1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
    • InChI Key: NWJHKNUMXALBDR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=NC2=CC(=CN=C21)Br

Computed Properties

  • Exact Mass: 287.87207g/mol
  • Monoisotopic Mass: 285.87412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 25.8

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3,8-Dibromo-1,5-naphthyridine Suppliers

Amadis Chemical Company Limited
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(CAS:154015-16-4)3,8-Dibromo-1,5-naphthyridine
Order Number:A1065469
Stock Status:in Stock
Quantity:500mg/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:32
Price ($):536.0/2636.0
Email:sales@amadischem.com

Additional information on 3,8-Dibromo-1,5-naphthyridine

3,8-Dibromo-1,5-naphthyridine (CAS No. 154015-16-4): A Versatile Building Block in Modern Organic Synthesis

The compound 3,8-Dibromo-1,5-naphthyridine (CAS 154015-16-4) is a highly functionalized heterocyclic molecule that has garnered significant attention in recent years due to its unique structural properties and broad applicability in organic chemistry, materials science, and pharmaceutical research. As a brominated naphthyridine derivative, it serves as a critical intermediate for the synthesis of more complex molecules, particularly in the development of organic electronic materials and pharmacologically active compounds.

One of the most compelling aspects of 3,8-Dibromo-1,5-naphthyridine is its role in the construction of π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers have exploited its electron-deficient nature and halogen reactivity to design advanced materials with tunable optoelectronic properties. This aligns with the growing global demand for sustainable energy solutions and flexible electronics, making it a hot topic in materials science forums and patent filings.

In pharmaceutical chemistry, the naphthyridine scaffold is recognized for its bioisosteric properties, often mimicking natural heterocycles in drug design. The bromine substituents at the 3 and 8 positions of 154015-16-4 provide excellent handles for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig), enabling rapid diversification into libraries of potential kinase inhibitors or antimicrobial agents. Recent publications highlight its utility in developing compounds targeting neglected tropical diseases—a trending research area responding to global health priorities.

The synthesis of 3,8-Dibromo-1,5-naphthyridine typically involves direct bromination of the parent 1,5-naphthyridine under controlled conditions. Advanced purification techniques like column chromatography or recrystallization ensure high purity (>98%), which is critical for reproducibility in downstream applications. Analytical characterization via NMR spectroscopy, mass spectrometry, and HPLC confirms its structural integrity—a key concern for researchers verifying compound identity in peer-reviewed studies.

From an industrial perspective, scalability of 154015-16-4 production has been optimized to meet the demands of high-throughput screening in drug discovery. Suppliers now offer custom batch synthesis with strict QC protocols, addressing the need for reliable sourcing—a frequent pain point discussed in chemical procurement forums. Its stability under ambient conditions (unlike some air-sensitive reagents) further enhances its practicality for laboratory workflows.

Emerging applications include its use as a ligand precursor in transition metal catalysis, where its rigid planar structure facilitates the formation of stable coordination complexes. This intersects with the booming interest in green chemistry, as researchers seek atom-efficient catalytic systems. Computational studies (DFT calculations) on 3,8-Dibromo-1,5-naphthyridine derivatives also provide insights into molecular orbital interactions, a topic frequently searched by students in computational chemistry courses.

Environmental and safety assessments confirm that 154015-16-4 can be handled using standard laboratory PPE without specialized containment—a practical advantage over more hazardous intermediates. This aligns with the ACS Green Chemistry Principles and corporate ESG (Environmental, Social, Governance) initiatives, which dominate contemporary discussions in chemical manufacturing.

In summary, 3,8-Dibromo-1,5-naphthyridine (CAS 154015-16-4) exemplifies how targeted molecular engineering can yield multifunctional intermediates. Its synergy with cutting-edge research areas—from renewable energy materials to AI-assisted drug discovery—ensures its continued relevance. As synthetic methodologies evolve, this compound will likely remain a staple in the toolkit of chemists addressing 21st-century scientific challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:154015-16-4)3,8-Dibromo-1,5-naphthyridine
A1065469
Purity:99%/99%
Quantity:500mg/10g
Price ($):536.0/2636.0
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